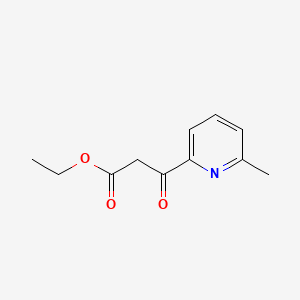

Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Spectroscopic and Diffractometric Study

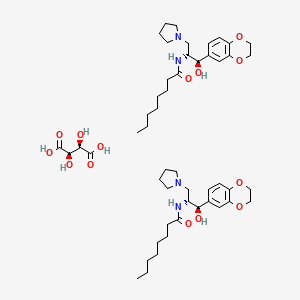

A study by Vogt et al. (2013) on a related investigational pharmaceutical compound, characterized two polymorphic forms using spectroscopic and diffractometric techniques. This research highlights the challenges in analytical and physical characterization of such compounds, providing insights that could be applicable to Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate for drug form and stability studies (Vogt, Williams, Johnson, & Copley, 2013).

Antimitotic Agents

Research on pyridine derivatives, including compounds structurally related to Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate, has shown potential antitumor activity. These compounds serve as precursors to potent antimitotic agents, suggesting a possible application of Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate in cancer therapy (Temple, Rener, Waud, & Noker, 1992).

Electrochemical Studies

Hazzazi et al. (2010) explored the electrochemical behavior of ethyl pyruvate on Pt and Pd surfaces, which could be related to the electrochemical properties of Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate. This research provides a foundation for understanding how such compounds interact with metal surfaces, potentially guiding their use in catalysis or sensor applications (Hazzazi, Huxter, Taylor, Palmer, Gilbert, & Attard, 2010).

Asymmetric Reduction

Salvi and Chattopadhyay (2006) demonstrated the enantioselective reduction of ethyl 3-aryl-3-oxopropanoates by fungi, hinting at the biocatalytic potential of Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate for producing enantiomerically pure compounds, an important aspect in drug synthesis and green chemistry (Salvi & Chattopadhyay, 2006).

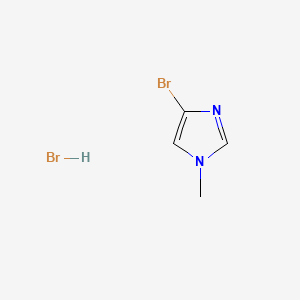

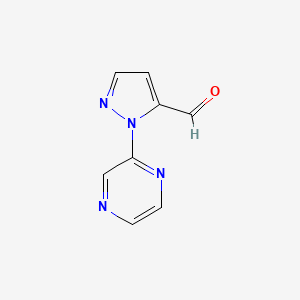

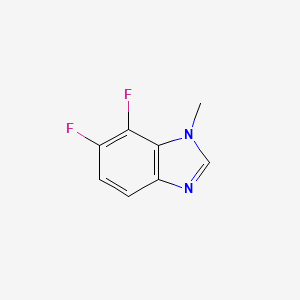

Synthesis of Heterocyclic Compounds

Arrault et al. (2002) focused on synthesizing functionalized pyrido and imidazo derivatives from related precursor compounds. This methodology can be applied to Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate for creating novel heterocyclic compounds with potential pharmaceutical applications (Arrault, Touzeau, Guillaumet, Leger, Jarry, & Mérour, 2002).

Propriétés

IUPAC Name |

ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-15-11(14)7-10(13)9-6-4-5-8(2)12-9/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZCUUFXTFXYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B597539.png)

![Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/structure/B597540.png)

![3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B597545.png)